molecular formula C18H13BrN4O2 B10951745 N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10951745
M. Wt: 397.2 g/mol
InChI Key: QCURMBNFJHJVJT-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (let’s call it Compound X for brevity) is a novel heterocyclic compound It features a fused thiazolo[5,4-b]pyridine core with a quinoline moiety and a carboxamide group

    Structure: Compound X consists of a thiazolo[5,4-b]pyridine ring fused with a quinoline ring, along with a carboxamide substituent.

    Synthesis: It can be efficiently synthesized in seven steps from commercially available starting materials.

    Pharmacological Activity: Compound X exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell signaling pathways.

Preparation Methods

The synthetic route for Compound X involves several steps, starting from readily available precursors. Unfortunately, specific reaction conditions and industrial production methods are not provided in the available literature. further research and optimization are necessary to scale up its production.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents on the quinoline or thiazolo[5,4-b]pyridine rings can be

Properties

Molecular Formula

C18H13BrN4O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H13BrN4O2/c1-9-8-12(15-10(2)23-25-18(15)21-9)17(24)22-14-6-5-13(19)11-4-3-7-20-16(11)14/h3-8H,1-2H3,(H,22,24)

InChI Key

QCURMBNFJHJVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4

Origin of Product

United States

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